3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopropylamine to form an intermediate Schiff base. This intermediate is then reacted with 1-methyl-1H-pyrazol-5-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-: Another pyrazole derivative with similar biological activities.
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Used in the treatment of idiopathic pulmonary fibrosis.
Uniqueness
What sets 3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine apart is its unique combination of a cyclopropyl group and a dimethylamino-substituted phenyl ring, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H22N4 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
5-cyclopropyl-N-[[4-(dimethylamino)phenyl]methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H22N4/c1-19(2)14-8-4-12(5-9-14)11-17-16-10-15(13-6-7-13)18-20(16)3/h4-5,8-10,13,17H,6-7,11H2,1-3H3 |
InChI Key |
QNFLEKSNWZGLSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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